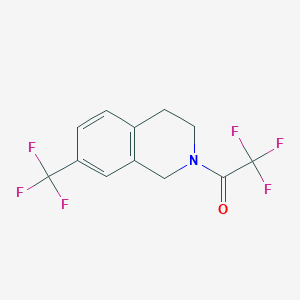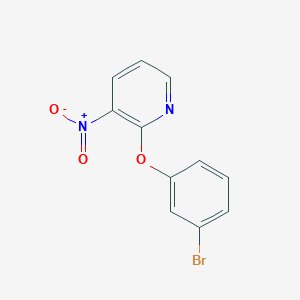![molecular formula C11H15BrN2O B1319086 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol is an organic compound that features a brominated pyridine ring attached to a piperidinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol typically involves the bromination of a pyridine derivative followed by a coupling reaction with a piperidinol derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the pyridine ring. The brominated pyridine is then reacted with 4-Piperidinol in the presence of a suitable base and solvent to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further investigation .
Comparación Con Compuestos Similares
1-[(6-chloro-2-pyridinyl)methyl]-4-Piperidinol: Similar structure but with a chlorine atom instead of bromine.
1-[(6-fluoro-2-pyridinyl)methyl]-4-Piperidinol: Contains a fluorine atom instead of bromine.
1-[(6-iodo-2-pyridinyl)methyl]-4-Piperidinol: Features an iodine atom instead of bromine.
Uniqueness: 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents .
Propiedades
Fórmula molecular |
C11H15BrN2O |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
1-[(6-bromopyridin-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H15BrN2O/c12-11-3-1-2-9(13-11)8-14-6-4-10(15)5-7-14/h1-3,10,15H,4-8H2 |
Clave InChI |
ZHRYIDALKIQQGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)



![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)







